(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol is an organic compound that combines a thiophene ring with a pyrazole moiety, featuring a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its potential biological activities and applications in medicinal chemistry.
This compound can be classified as a heterocyclic organic compound, specifically belonging to the categories of thiophenes and pyrazoles. Its molecular formula is , and it has a molecular weight of 194.26 g/mol. The IUPAC name for this compound is (2-methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol, with the InChI Key being VTNBWFMMDNDANP-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=C(SC=C1)C(C2=CNN=C2)O.
The synthesis of (2-methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol typically involves a multi-step process:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while maintaining strict control over reaction conditions.
The molecular structure of (2-methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol features:
The structural data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 194.26 g/mol |
IUPAC Name | (2-methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol |
InChI | InChI=1S/C9H10N2OS/c1-6... |
InChI Key | VTNBWFMMDNDANP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=C1)C(C2=CNN=C2)O |
This structure allows for various interactions with biological targets, potentially influencing its biological activity .
(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol can participate in several chemical reactions:
The mechanism of action for (2-methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol largely depends on its application in biological systems. It may interact with various molecular targets such as enzymes or receptors, modulating their activity through:
The physical properties of (2-methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol include:
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its reactivity and suitability for various applications in research and industry .
(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
This compound's diverse applications highlight its significance in advancing research across multiple scientific disciplines.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5